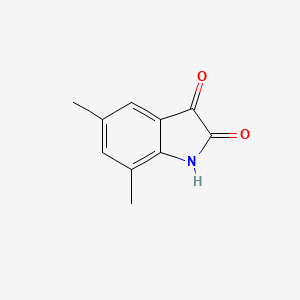
4-(2,4-Difluorophenoxy)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenoxy)-3-methylaniline is a compound that is related to various difluoroaniline derivatives. These derivatives have been the subject of several studies due to their interesting chemical and physical properties, as well as their potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of difluoroaniline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve regioselectivity. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate. The presence of fluorine atoms is known to direct the regiocontrol of metallation, which is a critical step in the synthesis process .
Molecular Structure Analysis
The molecular structure of difluoroaniline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies. Theoretical calculations such as DFT methods have been used to compute vibrational wavenumbers and to analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives can be influenced by the presence of fluorine atoms, which can affect the electronic characteristics of the molecule. Studies have shown that the HOMO and LUMO analysis can be used to determine charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the spectroscopic and quantum chemical studies of 3,4-difluoroaniline provide insights into the nonlinear optical properties and thermodynamic features of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives are closely related to their molecular structure. The presence of fluorine atoms can significantly influence properties such as dipole moment, polarizability, and hyperpolarizability. These properties have been studied using experimental techniques like FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, as well as theoretical calculations. The molecular electrostatic potential surface (MEPs) and natural bond orbital (NBO) analysis have been used to study the stability and charge distribution within the molecule . Additionally, the reactivity descriptors computed from these studies can predict the reactivity and reactive sites on the molecule, which is important for understanding its behavior in chemical reactions .
科学的研究の応用
Antioxidant Activities : Novel compounds synthesized from reactions including chloro-methylanilines have been evaluated for their antioxidant and antiradical activities. These compounds show promising results as antioxidants, potentially useful in conditions of oxidative stress (Topçu et al., 2021).
Spectroscopic Analysis : Studies involving chloro-methylanilines have contributed to understanding vibrational modes in molecules, using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. This research aids in the analysis of molecular structures and interactions (Arjunan & Mohan, 2008).
Chemical Synthesis and Reactivity : Research has been conducted on the synthesis of various derivatives of methylanilines, including processes like Suzuki cross-coupling reactions. This is significant for developing new materials with unique optical and structural properties (Rizwan et al., 2021).
Environmental and Agricultural Applications : The impact of compounds like 2,4-dichlorophenoxyacetic acid on agricultural and environmental settings is a subject of study. This research includes the analysis of its toxicity, mutagenicity, and its role as a herbicide (Zuanazzi et al., 2020).
Biochemical Analysis : The interaction of haloanilines with biological systems has been studied, with a focus on aspects like nephrotoxic effects and enzyme interactions. Such research is crucial for understanding the biochemical impact of these compounds (Hong et al., 2000).
特性
IUPAC Name |
4-(2,4-difluorophenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-6-10(16)3-5-12(8)17-13-4-2-9(14)7-11(13)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXMNYEMDVZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

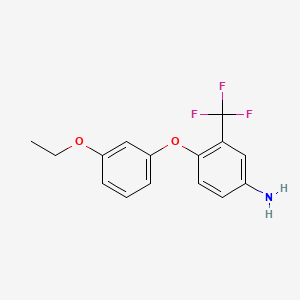
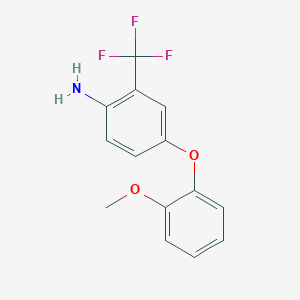
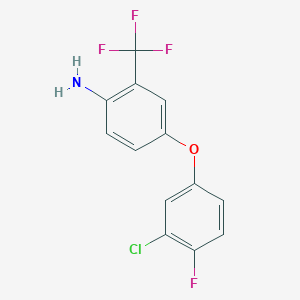
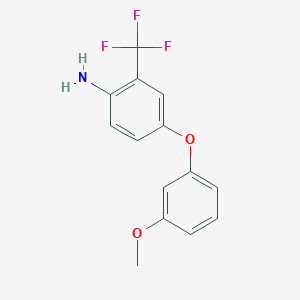
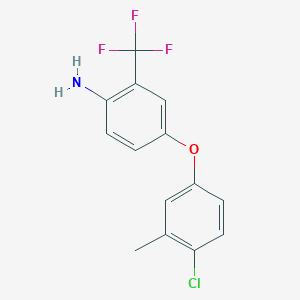
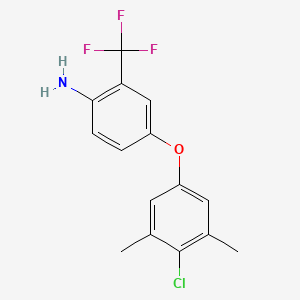
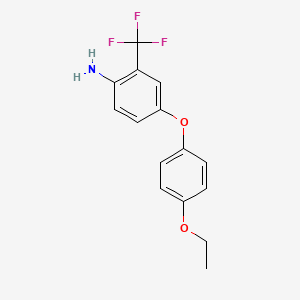
![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)

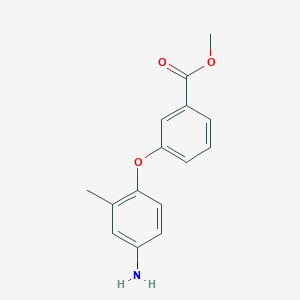
![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
